molecular formula C26H21ClN2O3 B11653394 Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11653394
M. Wt: 444.9 g/mol
InChI Key: PFYSKXUPHZTEPO-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and an amido benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of 2-(2-chlorophenyl)quinoline

      Reagents: 2-chlorobenzaldehyde, aniline, and a suitable catalyst.

      Conditions: Reflux in ethanol.

      Reaction: Condensation followed by cyclization to form the quinoline ring.

  • Step 2: Formation of the amido benzoate moiety

      Reagents: 4-aminobenzoic acid, propyl alcohol, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Room temperature.

      Reaction: Formation of the amide bond.

  • Step 3: Coupling of the quinoline and benzoate moieties

      Reagents: 2-(2-chlorophenyl)quinoline and the synthesized amido benzoate.

      Conditions: Palladium catalyst, base, and solvent.

      Reaction: Suzuki–Miyaura coupling to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity . This compound may also interact with cell membrane receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group and the amido benzoate moiety enhances its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C26H21ClN2O3

Molecular Weight

444.9 g/mol

IUPAC Name

propyl 4-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21ClN2O3/c1-2-15-32-26(31)17-11-13-18(14-12-17)28-25(30)21-16-24(20-8-3-5-9-22(20)27)29-23-10-6-4-7-19(21)23/h3-14,16H,2,15H2,1H3,(H,28,30)

InChI Key

PFYSKXUPHZTEPO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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